molecular formula C20H22ClN3O2S2 B2800463 N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252817-25-6

N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2800463
CAS No.: 1252817-25-6
M. Wt: 435.99
InChI Key: CYHAJCOGBVNXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety and a branched 3-methylbutyl substituent. Its structure features:

  • Sulfanyl bridge: The thioether linkage (-S-) at position 2 enhances stability and modulates electronic properties.
  • N-(2-chloro-6-methylphenyl)acetamide: The chloro-methyl-substituted aryl group contributes to lipophilicity and steric effects, influencing receptor interactions.
  • 3-Methylbutyl side chain: This aliphatic substituent may improve membrane permeability compared to shorter alkyl chains.

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-12(2)7-9-24-19(26)18-15(8-10-27-18)22-20(24)28-11-16(25)23-17-13(3)5-4-6-14(17)21/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHAJCOGBVNXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview of this compound's significance in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3O2S2C_{20}H_{22}ClN_{3}O_{2}S_{2}, with a molecular weight of 436.0 g/mol. The compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₃O₂S₂
Molecular Weight436.0 g/mol
CAS Number1252928-34-9
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidines are known to inhibit specific enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Research Findings

A review of available literature reveals several studies investigating the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Antimicrobial Testing : A study conducted on derivatives of thieno[3,2-d]pyrimidine showed significant activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : Animal models have indicated that compounds with similar structures can reduce inflammation markers such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The results indicated that these compounds inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives. The study found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities Table

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against Gram-positive bacteria ,
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. The thieno[3,2-d]pyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research findings suggest that it exhibits activity against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .

Pesticidal Activity

Given the increasing need for eco-friendly pesticides, this compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pests in agricultural settings while minimizing environmental impact. The compound's ability to interfere with the metabolic processes of pests positions it as a promising candidate for sustainable pest management systems .

Plant Growth Regulation

In addition to its pest control capabilities, this compound may act as a plant growth regulator. Preliminary studies indicate that it can enhance plant growth by modulating hormonal pathways within plants, potentially leading to increased yields in crops .

Polymer Chemistry

The unique chemical structure of this compound opens avenues in polymer chemistry. It can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for the synthesis of nanoparticles with specific functional properties. Its integration into nanocomposites may enhance their mechanical strength and thermal stability, making them suitable for advanced applications in electronics and materials engineering .

Case Study 1: Anticancer Research

A recent study focused on the anticancer effects of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications to the structure of this compound resulted in enhanced potency against breast cancer cells. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a pesticide revealed significant reductions in pest populations compared to untreated controls. The trials indicated not only effective pest management but also improved crop health and yield metrics .

Comparison with Similar Compounds

Structural Insights :

  • Unlike sulfonamide-linked analogs in , the sulfanyl-acetamide moiety in the target may reduce hydrogen-bonding capacity, affecting solubility and target binding .
  • The chloro-methylphenyl group offers steric bulk compared to the dichlorophenyl group in , which could alter pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.